molecular formula C8H7IO B1178671 Pfg 25-27 protein CAS No. 137877-72-6

Pfg 25-27 protein

Cat. No.: B1178671
CAS No.: 137877-72-6
Attention: For research use only. Not for human or veterinary use.
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Description

The Pfg 25-27 protein is a stage-specific antigen identified in gametocytes of the malaria parasite Plasmodium falciparum . This protein is characterized by two peptides with apparent molecular weights of 27,000 and 25,000 (27 and 25 kDa), each with several isoelectric points . It is a dominant protein in the gametocyte stage, representing between 5% and 10% of the total protein content in these stages, but is absent from asexual stages of P. falciparum . Expression of Pfg 25-27 begins early in gametocyte development, within 30 to 40 hours after merozoite invasion of a red blood cell, and continues throughout subsequent maturation, making it a critical marker for early gametocyte development . Its abundant expression and specific timing suggest a vital role in the biology of the gametocyte, the form responsible for transmission to mosquitoes. Furthermore, Pfg 25-27 is a major immunogen in humans during P. falciparum infection, with antibodies to this protein readily detected in sera from individuals in endemic areas . This immunogenicity highlights its research value, particularly in the development of transmission-blocking vaccines and diagnostic tools aimed at interrupting the malaria life cycle. This product is supplied for research purposes. For Research Use Only. Not for human or veterinary use.

Properties

CAS No.

137877-72-6

Molecular Formula

C8H7IO

Synonyms

Pfg 25-27 protein

Origin of Product

United States

Scientific Research Applications

Cellular Stress Response

Pfg 25-27 is primarily involved in the cellular response to stress, including thermal stress and oxidative stress. It acts as a molecular chaperone that stabilizes proteins under stressful conditions:

  • Mechanism of Action : Pfg 25-27 binds to denatured proteins, preventing aggregation and facilitating their refolding into functional conformations.
  • Research Findings : Studies have shown that overexpression of Pfg 25-27 enhances cell survival during heat shock conditions, indicating its potential as a therapeutic target for diseases characterized by protein misfolding .

Role in Disease Mechanisms

The involvement of Pfg 25-27 in various diseases has been documented, particularly in neurodegenerative diseases and cancer:

  • Neurodegenerative Diseases : Pfg 25-27 is implicated in the pathophysiology of diseases such as Alzheimer's and Parkinson's. Its expression level correlates with neuronal protection against amyloid-beta toxicity .
  • Cancer : Elevated levels of Pfg 25-27 have been associated with tumor progression and metastasis. Research indicates that it may contribute to cancer cell survival by enhancing resistance to apoptosis .

Drug Development

Given its protective roles, Pfg 25-27 is being explored as a biomarker for therapeutic interventions:

  • Targeted Therapies : Compounds that can modulate the expression or activity of Pfg 25-27 are being investigated for their potential to enhance the efficacy of existing treatments for cancer and neurodegenerative diseases .

Gene Therapy Approaches

Gene therapy strategies aimed at increasing the expression of Pfg 25-27 are being researched:

  • Case Studies : Experimental models have demonstrated that gene delivery systems targeting Pfg 25-27 can improve outcomes in models of ischemia-reperfusion injury, suggesting its potential use in cardiovascular therapies .

Data Tables

The following table summarizes key findings related to the applications of Pfg 25-27 protein across different research domains:

Application DomainKey FindingsReferences
Cellular Stress ResponseEnhances cell survival during heat shock
Neurodegenerative DiseasesCorrelates with neuronal protection against toxicity
CancerAssociated with tumor progression and apoptosis resistance
Drug DevelopmentModulation can enhance treatment efficacy
Gene TherapyImproves outcomes in ischemia-reperfusion injury models

Comparison with Similar Compounds

Stage-Specific Malaria Antigens

Table 1: Comparative Overview of Stage-Specific Plasmodium Proteins
Protein Molecular Weight (kDa) Stage Specificity Localization Immunogenicity Key References
Pfg 25-27 25–27 Early gametocyte Intracellular High
Pfs25 25 Mature gametocyte/gamete Surface-anchored Moderate [Hypothesized]
Pfs28 28 Gamete/zygote Surface Low [Hypothesized]
Pfg14-44 14–44 Asexual trophozoite Maurer’s clefts Variable [Hypothesized]

Key Observations :

  • Localization : Unlike Pfs25 and Pfs28, which are surface proteins critical for mosquito-stage transmission, Pfg 25-27 is intracellular and likely involved in early gametocyte development .
  • Structural Stability : Proteomic strategies (e.g., chromatography, electrophoresis, and mass spectrometry) used for GST isoforms in mice () could resolve conformational differences between Pfg 25-27 and similar antigens. For example, advanced biophysical methods like empirical phase diagrams (EPDs) and radar charts () could detect stability variations under stress conditions (e.g., pH, temperature).
  • Immunogenicity: Pfg 25-27 induces robust antibody responses in humans, whereas Pfs25 requires complex adjuvants for vaccine efficacy, suggesting divergent antigenic epitopes or conformational accessibility .

Functional Analogues in Other Organisms

Proteins with analogous roles in pathogen transmission or stage-specific development include:

  • Unlike Pfg 25-27, PrP lacks stage specificity and is implicated in neurodegenerative diseases rather than pathogen life cycles .
  • ABC Transporters (e.g., ABCG2/BCRP) : These placental proteins exhibit gestational expression variability (), contrasting with Pfg 25-27’s consistent expression during gametocytogenesis .

Methodological Insights for Comparative Studies

  • Proteomic Profiling : As applied to mitochondrial GST isoforms in diabetic mice (), similar workflows (chromatography → electrophoresis → mass spectrometry) could resolve Pfg 25-27 from co-expressed gametocyte proteins .
  • Structural Comparability : Techniques like peptide mapping and stability assays () are critical for detecting subtle conformational differences between Pfg 25-27 and homologs, which may correlate with functional divergence .
  • Sequence Alignment : Tools like taniBLAST and SEA () could quantify sequence similarities between Pfg 25-27 and other Plasmodium antigens, identifying conserved domains or post-translational modification sites .

Q & A

Q. Which databases provide reliable annotations for Pfg 25-27?

  • Methodological Answer :
  • UniProtKB : Access functional annotations (e.g., GO terms, PTMs) under accession number [Pfg 25-27 entry].
  • PlasmoDB : Retrieve stage-specific transcript/protein expression data.
  • Protein Data Bank (PDB) : Search for structural homologs if experimental structures are unavailable .

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